molecular formula C23H17FN2O4S B11467182 3-[(3-acetylphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide

3-[(3-acetylphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide

Cat. No.: B11467182
M. Wt: 436.5 g/mol
InChI Key: NXGOTKZHTIVAPH-UHFFFAOYSA-N
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Description

3-[(3-ACETYLPHENYL)AMINO]-N-(4-FLUOROPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes an acetylphenyl group, a fluorophenyl group, and a benzothiophene core

Preparation Methods

The synthesis of 3-[(3-ACETYLPHENYL)AMINO]-N-(4-FLUOROPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Amidation Reaction: The final step involves an amidation reaction to form the carboxamide linkage, typically using an amine and a carboxylic acid derivative under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-[(3-ACETYLPHENYL)AMINO]-N-(4-FLUOROPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace specific substituents on the aromatic rings.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the amide linkage and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(3-ACETYLPHENYL)AMINO]-N-(4-FLUOROPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3-ACETYLPHENYL)AMINO]-N-(4-FLUOROPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved depend on the biological context and the specific properties of the compound.

Comparison with Similar Compounds

3-[(3-ACETYLPHENYL)AMINO]-N-(4-FLUOROPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: Compounds with a benzothiophene core, such as benzothiophene-2-carboxamide, share structural similarities but may differ in their substituents and functional groups.

    Fluorophenyl Compounds: Compounds containing a fluorophenyl group, such as 4-fluorobenzamide, exhibit similar chemical properties but differ in their overall structure and reactivity.

    Acetylphenyl Amines: Compounds with an acetylphenyl amine moiety, such as N-(3-acetylphenyl)acetamide, have similar functional groups but may vary in their overall molecular framework.

Properties

Molecular Formula

C23H17FN2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

3-(3-acetylanilino)-N-(4-fluorophenyl)-1,1-dioxo-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H17FN2O4S/c1-14(27)15-5-4-6-18(13-15)25-21-19-7-2-3-8-20(19)31(29,30)22(21)23(28)26-17-11-9-16(24)10-12-17/h2-13,25H,1H3,(H,26,28)

InChI Key

NXGOTKZHTIVAPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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